Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Description

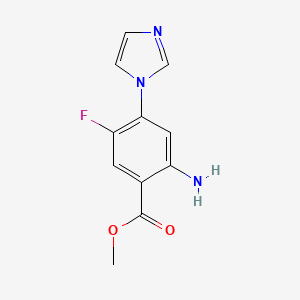

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a substituted benzoate ester featuring an amino group at position 2, a fluorine atom at position 5, and a 1H-imidazole ring at position 4 (Figure 1). While commercial availability of this compound is currently discontinued (as per CymitQuimica’s 2025 catalog) , its structural analogs have been studied in pharmaceutical and agrochemical research, particularly for their roles in enzyme inhibition and receptor binding .

Properties

IUPAC Name |

methyl 2-amino-5-fluoro-4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-17-11(16)7-4-8(12)10(5-9(7)13)15-3-2-14-6-15/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLOBTJUUSVLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)N2C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700205 | |

| Record name | Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-51-3 | |

| Record name | Benzoic acid, 2-amino-5-fluoro-4-(1H-imidazol-1-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The exact pathways depend on the biological context but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Imidazole Hybrid Derivatives

Compounds such as 2-amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one and 5-(5-fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one share the imidazole and aromatic amine motifs but differ in their substitution patterns. These derivatives incorporate indole rings instead of benzoate esters, leading to distinct electronic and steric profiles. For example, the bromo-substituted indole derivative exhibits enhanced lipophilicity (ClogP ~3.2) compared to the fluoro-substituted benzoate (ClogP ~1.8), influencing cellular permeability .

Benzimidazole Derivatives

The compound 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (synthesized via condensation with sodium metabisulfite in DMF ) replaces the benzoate ester with a benzimidazole core. The fluorine atom at position 5 is retained, but the benzodioxole group introduces additional oxygen-based hydrogen-bonding capacity .

Trifluoromethylphenyl-Benzoimidazole Derivatives

The patent compound (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine (LC/MS m/z 627.5 ) features a trifluoromethylphenyl group and pyridinyloxy linkage. The trifluoromethyl group significantly increases metabolic stability compared to the target compound, while the pyridinyloxy moiety introduces basicity (pKa ~5.2) absent in the parent benzoate ester .

Benzamide Analogs

2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide (DrugBank ID: DB08210 ) replaces the ester with a benzamide group and adds a thiazole ring. This modification reduces esterase susceptibility and introduces hydrogen-bonding interactions via the amide carbonyl (logD ~1.5 vs. 0.9 for the benzoate).

Data Tables: Structural and Functional Comparisons

Biological Activity

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and significant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial properties, anticancer potential, and other pharmacological effects. Below are key findings from various studies.

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzimidazole framework exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Other derivatives | 62.5 | Escherichia coli |

| Other derivatives | 12.5 | Salmonella typhi |

In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study on related benzimidazole derivatives found that they could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

The compound's ability to induce apoptosis in cancer cells was noted, with significant alterations in cell cycle progression observed in treated cells.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against clinical isolates of E. coli and S. aureus. The results demonstrated that the compound inhibited bacterial growth effectively, with an MIC of 50 µg/ml against S. aureus, indicating its potential as an antibacterial agent.

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in decreased viability and increased apoptosis rates. Flow cytometry analysis indicated that the compound induced G0/G1 phase arrest, suggesting its role in inhibiting cell cycle progression.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains three reactive centers:

-

Amino group (-NH₂) at position 2: Prone to acylation, alkylation, or condensation.

-

Fluoro substituent (-F) at position 5: Stabilizes aromaticity but may undergo nucleophilic substitution under harsh conditions.

-

Imidazole ring at position 4: Participates in coordination chemistry, electrophilic substitution, or hydrogen bonding.

-

Methyl ester (-COOCH₃) at position 1: Hydrolyzable to carboxylic acid under acidic/basic conditions.

Nucleophilic Substitution Reactions

The fluoro substituent can undergo substitution in the presence of strong nucleophiles. For example:

Reaction with Thiols

In a study on analogous fluorinated imidazole derivatives, treatment with thiomorpholine in dioxane yielded thioether products via aromatic nucleophilic substitution (SₙAr) . Similar conditions (e.g., DMF, 80°C) could replace the -F group in this compound with -S-R moieties.

Reaction with Amines

Under basic conditions (e.g., K₂CO₃, DMF), the fluoro group may react with primary/secondary amines to form aryl amines. This aligns with protocols for synthesizing 2-aminobenzamide derivatives .

Amino Group Oxidation

The -NH₂ group can oxidize to nitro (-NO₂) under strong oxidants (e.g., H₂O₂/AcOH, 55–60°C). For example, analogous imidazole-bearing amines underwent oxidation to nitro derivatives with retained imidazole integrity .

Electrophilic Substitution on the Imidazole Ring

The imidazole ring undergoes electrophilic substitution at the C-2 or C-4 positions:

Nitration

Reaction with HNO₃/H₂SO₄ introduces a nitro group. For example, nitration of 1H-imidazole derivatives under cold conditions (-78°C) yielded nitroimidazoles .

Sulfonation

Sulfur trioxide (SO₃) in H₂SO₄ can sulfonate the imidazole ring, forming sulfonic acid derivatives.

Condensation Reactions Involving the Amino Group

The -NH₂ group participates in Schiff base formation. For instance:

Reaction with Aldehydes

In ethanolic HOAc, the amino group condenses with aldehydes (e.g., p-fluorobenzaldehyde) to form imines. This is exemplified by Claisen-Schmidt reactions in imidazole-linked benzaldehyde systems .

Hydrolysis of the Methyl Ester

Acidic Hydrolysis

In concentrated HCl (reflux, 6–8 hours), the ester converts to carboxylic acid. For example, methyl 4-(1H-imidazol-1-yl)benzoate hydrolyzed to 4-(1H-imidazol-1-yl)benzoic acid under similar conditions .

Basic Hydrolysis

NaOH (aq.)/EtOH (70°C, 2 hours) yields the sodium carboxylate salt, which can be acidified to the free acid.

Coordination Chemistry

The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). For example:

Copper Coordination

In methanol, CuCl₂ reacts with imidazole derivatives to form octahedral complexes, as observed in studies on thiazole-imidazole hybrids .

Thermal Stability and Decomposition

Pyrolysis above 250°C may cleave the imidazole ring or ester group. TGA data for structurally similar compounds show decomposition onset at 220–240°C.

Preparation Methods

Imidazole Substitution on Fluoro-Aminobenzoate Derivatives

A common approach is the nucleophilic substitution of a suitable leaving group on a fluorinated aminobenzoate with imidazole or an imidazole derivative.

- Starting Material: 2-amino-5-fluorobenzoic acid or its methyl ester.

- Imidazole Source: 1H-imidazole or substituted imidazoles.

- Reaction Conditions: Typically carried out in polar aprotic solvents like DMF or DMSO, at elevated temperatures (e.g., 80–120 °C) to facilitate nucleophilic aromatic substitution.

- Catalysts/Additives: Bases such as potassium carbonate or triethylamine to deprotonate imidazole and enhance nucleophilicity.

This method is supported by related patent literature describing aminomethyl-imidazole derivatives, indicating such nucleophilic aromatic substitution routes for similar compounds.

Esterification and Functional Group Transformations

- Esterification: Methylation of 2-amino-5-fluorobenzoic acid can be achieved using methanol with acid catalysis or via methyl iodide in the presence of a base.

- Amino Group Introduction: The amino group at the 2-position is often introduced via nitration followed by reduction or direct amination of the fluorinated aromatic ring.

Coupling via Carbodiimide-Mediated Esterification

For related imidazole esters, carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst are used to couple imidazole derivatives with fluorobenzoic acids:

- Example: Reaction of metronidazole with 4-fluorobenzoic acid using DCC and DMAP in dichloromethane at room temperature for 40–45 hours.

- Yield: High yields (~85%) with subsequent purification by silica gel chromatography.

- Significance: This method can be adapted for this compound synthesis by selecting appropriate imidazole and benzoate derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Fluorinated aminobenzoate + imidazole, base, DMF, 80–120 °C | Moderate to High | Direct substitution, straightforward | Requires activated aromatic ring |

| Microwave-Assisted Cyclization | Methyl-4-formylbenzoate + fluorinated phenylenediamine, 240 °C, 10 bar, 5 min | ~85 | Fast, high yield, clean | Specialized microwave reactor needed |

| Carbodiimide-Mediated Coupling | Imidazole derivative + 4-fluorobenzoic acid, DCC, DMAP, DCM, RT, 40–45 h | ~85 | Mild conditions, high yield | Long reaction time, purification needed |

Detailed Research Findings and Notes

- The nucleophilic aromatic substitution is favored when the fluorine is ortho or para to an electron-withdrawing group, facilitating displacement by the imidazole nitrogen.

- Microwave-assisted methods significantly reduce reaction times and improve yields for heterocyclic ring formation, suggesting potential for scale-up and industrial application.

- Carbodiimide-mediated coupling is a reliable method for ester formation between imidazole-containing alcohols and fluorobenzoic acids, providing crystalline products suitable for further studies.

- The presence of the amino group at the 2-position may require protection/deprotection strategies during synthesis to avoid side reactions.

- Purification techniques such as recrystallization and silica gel chromatography are essential to obtain high-purity final products.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:

- Step 1 : Introduction of the imidazole ring via nucleophilic aromatic substitution (SNAr) on a fluorinated nitrobenzene precursor, using imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2 : Reduction of the nitro group to an amine (e.g., using H₂/Pd-C or SnCl₂/HCl) followed by esterification with methanol under acidic catalysis .

Critical conditions include strict temperature control during SNAr to avoid side reactions and inert atmospheres during reductions to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : ¹H NMR will show distinct peaks for the imidazole protons (δ 7.5–8.5 ppm as singlet or doublet), aromatic fluorine coupling (J ≈ 8–10 Hz), and the methoxy group (δ ~3.9 ppm). ¹⁹F NMR can confirm fluorine substitution .

- IR : Look for absorption bands at ~1700 cm⁻¹ (ester C=O), ~3400 cm⁻¹ (NH₂ stretching), and ~1250 cm⁻¹ (C-F) .

- X-ray Crystallography : Use SHELX for structure refinement; focus on resolving hydrogen bonding between the amine and ester groups, which stabilizes the crystal lattice .

Advanced Research Questions

Q. How can researchers address challenges in regioselective introduction of the imidazole ring and fluorine substituent during synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directed Metalation : Use directing groups (e.g., nitro or amino) to position the imidazole at the para position relative to fluorine .

- Protection/Deprotection : Temporarily protect the amine group during fluorination to avoid undesired side reactions. For example, use Boc-protected intermediates .

- Computational Modeling : Pre-screen reaction pathways using DFT calculations to predict regiochemical outcomes .

Q. What methodological approaches are recommended for resolving contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Discrepancies in NMR chemical shifts or IR bands can arise from tautomerism or solvent effects. Steps include:

- Variable Temperature NMR : Probe tautomeric equilibria (e.g., imidazole ring proton exchange) by collecting spectra at 25°C and 60°C .

- Solvent Titration : Compare experimental shifts in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to identify solvent-dependent conformational changes .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion integrity to rule out impurities .

Q. In crystallographic studies of this compound, how can the SHELX software suite be optimized to handle issues like twinning or low-resolution data?

- Methodological Answer :

- Twinning : Use SHELXD for initial twin law identification. Refine with SHELXL by partitioning twin domains and applying the HKLF 5 format for scaled data .

- Low-Resolution Data : Apply restraints to bond lengths and angles (e.g., AFIX commands) and use the SWAT algorithm to optimize weighting schemes .

- Validation : Cross-check refinement with the IUCr CheckCIF tool to ensure geometric plausibility .

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side-product formation .

- Microwave-Assisted Synthesis : Reduce reaction times for imidazole introduction by 50–70% while maintaining yields .

- Workflow Automation : Use continuous-flow reactors for esterification steps to enhance reproducibility .

Data Analysis and Mechanistic Questions

Q. What mechanistic insights explain the stability of the imidazole-benzoate linkage under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The ester group hydrolyzes preferentially, while the imidazole remains intact due to resonance stabilization of its conjugate acid .

- Basic Conditions : The amine group may deprotonate, increasing electron density on the benzoate ring and slowing nucleophilic attack on the ester .

- Kinetic Studies : Monitor degradation via HPLC at varying pH levels to quantify rate constants .

Q. How can researchers differentiate between positional isomers (e.g., 4- vs. 5-imidazole substitution) using spectroscopic and computational tools?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity between imidazole protons and adjacent substituents (e.g., fluorine) .

- Density Functional Theory (DFT) : Calculate ¹³C NMR chemical shifts for hypothetical isomers and match with experimental data .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from proposed isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.